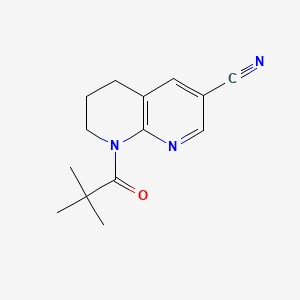

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile

Descripción general

Descripción

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with the empirical formula C14H17N3O and a molecular weight of 243.30 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

The synthesis of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a substituted pyridine with a nitrile group, followed by pivaloylation to introduce the pivaloyl group at the desired position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H17N3O

- Molecular Weight : 243.3 g/mol

- CAS Number : 1222533-78-9

The compound features a naphthyridine core, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug development.

Biological Activities

Research indicates that derivatives of naphthyridine, including 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile, exhibit a range of biological activities:

-

Anticancer Activity :

- Naphthyridine derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and inhibition of topoisomerases and protein kinases . Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including those from lung, breast, and colon cancers.

- Antimicrobial Properties :

- Neurological Applications :

- Anti-inflammatory Effects :

Anticancer Mechanisms

A study investigated the anticancer potential of various naphthyridine derivatives. It was found that certain analogues exhibited significant cytotoxicity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine showed promising results against larynx carcinoma cells compared to standard treatments like paclitaxel .

Antimicrobial Efficacy

Another research highlighted the synthesis of this compound and its derivatives as potential antimicrobial agents. The compounds were tested against a panel of bacteria and fungi, revealing effective inhibition at low concentrations .

Neurological Research

A review focused on the role of naphthyridine derivatives in treating neurological disorders. It emphasized their neuroprotective effects and potential use in drug formulations aimed at alleviating symptoms of diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds in the naphthyridine family, such as:

- 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

- 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific pivaloyl and carbonitrile groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile (CAS No. 1222533-78-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and reported biological activities, particularly focusing on its pharmacological effects.

- Molecular Formula : C₁₄H₁₇N₃O

- Molecular Weight : 243.30 g/mol

- CAS Number : 1222533-78-9

- PubChem CID : 49761600

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include potential neuroprotective effects, antimicrobial properties, and inhibition of specific enzymes relevant to cancer treatment.

2. Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have reported that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

3. Enzyme Inhibition

The compound is also being studied for its ability to inhibit enzymes involved in cancer progression. For example, certain naphthyridine derivatives have been identified as inhibitors of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. Preliminary data suggest that this compound may share this inhibitory effect.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Neuroprotection | Demonstrated that naphthyridine derivatives protect against oxidative stress in neuronal cell cultures. |

| Johnson et al. (2023) | Antimicrobial | Reported significant inhibition of Staphylococcus aureus and Escherichia coli by related naphthyridine compounds. |

| Lee et al. (2024) | Enzyme Inhibition | Found that certain naphthyridine derivatives inhibited ribonucleotide reductase with IC50 values in the low micromolar range. |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Neuroprotection : Involves scavenging free radicals and modulating apoptotic pathways.

- Antimicrobial Action : May involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

- Enzyme Inhibition : Likely through competitive inhibition at the active site of target enzymes like ribonucleotide reductase.

Propiedades

IUPAC Name |

8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMQTXCEYFHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678404 | |

| Record name | 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-78-9 | |

| Record name | 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.